

Technical Guide: Carboxytolbutamide-d9 Reference Standards

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Compound of Interest

Compound Name: Carboxytolbutamide-d9(butyl-d9)

CAS No.: 1219802-95-5

Cat. No.: B602738

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Identity, Bioanalysis, and Application in CYP2C9 Phenotyping

Executive Summary

In the domain of DMPK (Drug Metabolism and Pharmacokinetics), the precision of bioanalytical assays hinges on the quality of the Internal Standard (IS). Carboxytolbutamide-d9 is the stable isotope-labeled analog of Carboxytolbutamide, the primary metabolite of Tolbutamide.

Tolbutamide is the regulatory gold standard (FDA/EMA) probe substrate for Cytochrome P450 2C9 (CYP2C9) activity. Accurate quantification of its clearance and metabolite formation is the definitive metric for assessing CYP2C9 phenotyping and drug-drug interactions (DDI). This guide details the chemical identity, mechanistic rationale, and validated bioanalytical protocols for utilizing Carboxytolbutamide-d9.

Part 1: Chemical Identity & The CAS Identifier[1][2]

The procurement of deuterated standards is often complicated by non-standardized nomenclature. For Carboxytolbutamide-d9, the isotopic labeling must occur on the butyl chain to ensure metabolic stability, as the toluene methyl group is the site of oxidation.

Core Identifiers

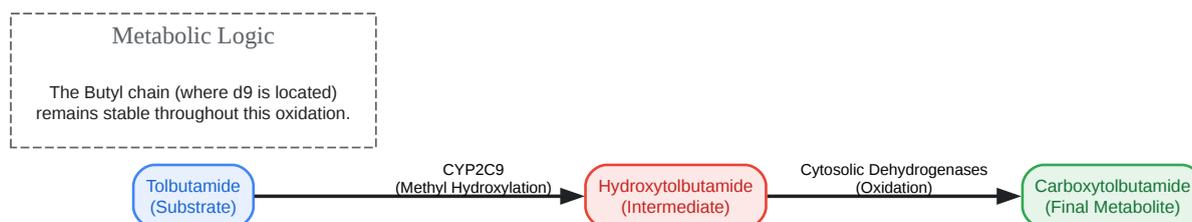
Part 2: The Biological Context (CYP2C9 Phenotyping)[3]

Tolbutamide clearance is the primary in vivo index for CYP2C9 activity. The pathway is exclusive and linear, making the formation of Carboxytolbutamide a direct readout of enzyme function.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway. Note that the

-butyl chain (represented in the IS) remains chemically inert during this transformation, validating its use as a reference standard.



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Figure 1: The sequential oxidation of Tolbutamide to Carboxytolbutamide mediated by CYP2C9. The butyl moiety remains intact.

Part 3: Analytical Application (LC-MS/MS Protocol)

As a Senior Application Scientist, I recommend Positive Electrospray Ionization (ESI+) for this assay. While Carboxytolbutamide is an acid and ionizes well in negative mode, positive mode often yields better sensitivity for the sulfonamide moiety and allows simultaneous detection of the parent drug (Tolbutamide) in the same run.

The "Self-Validating" Workflow

This protocol uses a "dilute-and-shoot" or Protein Precipitation (PPT) approach. It is preferred over Liquid-Liquid Extraction (LLE) for Carboxytolbutamide because the metabolite is highly polar (carboxylic acid) and extracts poorly into non-polar organic solvents like hexane.

Step-by-Step Methodology

A. Stock Solution Preparation

- Dissolution: Dissolve 1 mg of Carboxytolbutamide-d9 (CAS 1184973-50-9) in 1 mL of DMSO.
 - Critical: Do not use pure acetonitrile initially; solubility can be an issue. DMSO ensures complete solvation.
- Working IS Solution: Dilute the stock with 50% Methanol/Water to a concentration of 500 ng/mL.

B. Sample Preparation (Protein Precipitation)

- Aliquot: Transfer 50 μ L of plasma/microsomal incubation media to a 96-well plate.
- IS Addition: Add 20 μ L of the Working IS Solution (Carboxytolbutamide-d9).
- Precipitation: Add 200 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid.
 - Why Formic Acid? It disrupts drug-protein binding and ensures the analyte is protonated.
- Agitation: Vortex for 2 minutes at high speed.
- Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
- Transfer: Inject 5 μ L of the supernatant directly.

C. LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 μ m.

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 10% B to 90% B over 3 minutes.
- MRM Transitions (Positive Mode):

Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (eV)
Carboxytolbutamide	301.1	102.1	25
Carboxytolbutamide-d9	310.1	102.1	25

Note: The product ion (102.1) corresponds to the sulfonylurea cleavage. Since the

label is on the butyl chain (which is lost in this specific fragmentation or retained depending on the specific cleavage chosen), you must verify the transition. For the butyl-d9 standard, the mass shift is usually retained in the precursor, but if the fragment loses the butyl group, the fragment masses might be identical. Therefore, select a transition that retains the butyl chain or rely on the precursor separation.

- Correction: A common transition for Tolbutamide is (Tolyl-SO₂). For Carboxytolbutamide (). The is on the butyl.[2][3][4] If we monitor the Tolyl-SO₂ fragment (155), the IS and Analyte produce the same fragment. This is acceptable only if they are chromatographically separated (which they are not, they co-elute).
- Better Transition: Monitor the loss of the p-carboxy-phenyl group or the intact butyl-amine fragment.
 - Carboxytolbutamide:

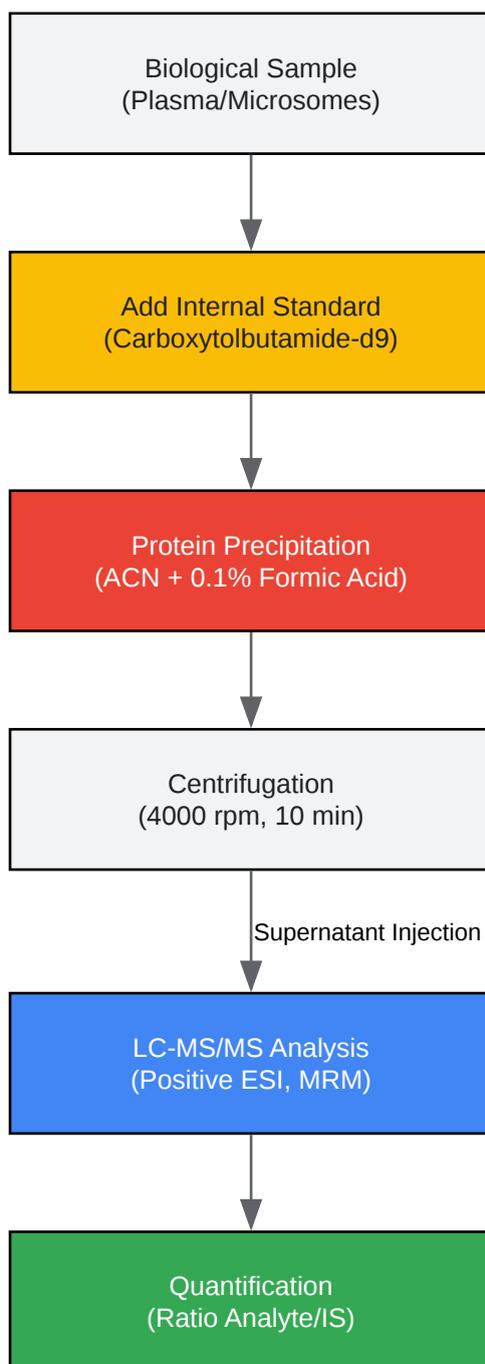
(retains butyl).

- Carboxytolbutamide-d9:

(retains butyl-d9).

- Expert Note: Always verify transitions during method development.

Analytical Workflow Diagram



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Figure 2: Validated bioanalytical workflow for the quantification of Carboxytolbutamide using the d9-IS.

Part 4: Stability & Handling

To maintain the integrity of the reference standard, follow these "Trustworthiness" protocols:

- **Hygroscopicity:** Carboxytolbutamide-d9 is often supplied as a solid acid. It is hygroscopic.[2] Store desiccated at -20°C.
- **Stock Stability:** Once dissolved in DMSO, the stock is stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
- **Light Sensitivity:** Sulfonylureas can be light-sensitive. Use amber glass vials for all stock and working solutions.

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